molecular formula C18H20N6OS B5646488 4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5646488
M. Wt: 368.5 g/mol
InChI Key: JVDBOJLSUHSNLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to this compound involves multi-step chemical reactions that yield complex structures with potential biological activities. For instance, the synthesis of various thiadiazole derivatives was achieved by reacting 2-amino-1,3,4-thiadiazole with α-haloaryl ketones, followed by further reactions with morpholine, pyrrolidine, and piperidine using formaldehyde and acetic acid in methanol (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives and similar compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and Mass spectroscopy. The detailed structural analysis reveals the presence of intramolecular as well as intermolecular hydrogen bonding, crystallizing in specific space groups which stabilize the compound's structure (R. Dani, M. K. Bharty, S. K. Kushawaha, S. Paswan, O. Prakash, R. Singh, & N. K. Singh, 2013).

Chemical Reactions and Properties

Compounds such as "4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine" participate in various chemical reactions that highlight their reactivity and potential applications. These reactions include cyclocondensation, condensation with dimethylformamide-dimethylacetal (DMF-DMA), and reactions with triethylortho-formate leading to the formation of novel thiadiazole derivatives with significant chemical properties (R. Q. Lamphon, M. El-Gaby, M. M. Khafagy, G. A. M. El-Hag Ali, A. El-Maghraby, H. A. Eyada, & M. Helal, 2004).

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-16(26-22-21-13)18(25)24-9-2-3-15(12-24)17-20-8-10-23(17)11-14-4-6-19-7-5-14/h4-8,10,15H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDBOJLSUHSNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

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